2-chloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide
Overview
Description
2-chloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a 2-chloro substituent and a 2-pyridin-2-ylsulfanylethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 2-(pyridin-2-ylthio)ethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetone, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 2-chlorobenzoyl chloride is added dropwise to a solution of 2-(pyridin-2-ylthio)ethylamine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated addition of reagents, and more efficient purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfur atom in the pyridin-2-ylthio group can be oxidized to sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Hiyama cross-couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts, boronic acids, or silanes, in the presence of bases like potassium phosphate.
Major Products
Substitution: Products with various functional groups replacing the chloro group.
Oxidation: Sulfoxides or sulfones.
Coupling: Biaryl or heteroaryl compounds.
Scientific Research Applications
2-chloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins or nucleic acids.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The pyridin-2-ylthio group can interact with metal ions or other functional groups in the target molecule, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-pyridin-2-ylthioethyl)benzamide
- 2-chloro-N-(2-pyridin-3-ylsulfanylethyl)benzamide
- 2-chloro-N-(2-pyridin-4-ylsulfanylethyl)benzamide
Uniqueness
2-chloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide is unique due to the specific positioning of the pyridin-2-ylthio group, which can influence its reactivity and binding properties. This positioning can lead to different biological activities and chemical reactivities compared to its isomers or analogs.
Properties
IUPAC Name |
2-chloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-12-6-2-1-5-11(12)14(18)17-9-10-19-13-7-3-4-8-16-13/h1-8H,9-10H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKFUKDJOFTMAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCSC2=CC=CC=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.